

The Discovery and Synthesis of Tinoridine Hydrochloride: A Technical Overview

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Compound of Interest

Compound Name: *Tinoridine Hydrochloride*

Cat. No.: *B7821547*

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Introduction

Tinoridine Hydrochloride (also known as Y-3642) is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. It belongs to the thienopyridine class of compounds. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of **Tinoridine Hydrochloride**, including detailed experimental protocols and quantitative data to support further research and development.

Discovery and Development

Tinoridine was first discovered and developed by M. Nakanishi and colleagues at Yoshitomi Pharmaceutical Industries, Ltd. in the late 1960s and early 1970s.^[1] The initial patents for the compound were filed in 1969 and 1971.^[1] The manufacturer's development code for Tinoridine is Y-3642.^[1] It was developed as a novel anti-inflammatory agent. The hydrochloride salt of Tinoridine was formulated for its pharmaceutical applications.

Physicochemical Properties

Tinoridine and its hydrochloride salt exhibit distinct physicochemical properties.

Property	Tinoridine (Free Base)	Tinoridine Hydrochloride
Molecular Formula	C ₁₇ H ₂₀ N ₂ O ₂ S	C ₁₇ H ₂₁ ClN ₂ O ₂ S
Molecular Weight	316.42 g/mol	352.88 g/mol
Appearance	-	Yellowish-white to yellow powder[1]
Melting Point	112-113 °C[1]	234-235 °C (decomposes)[1]
Solubility	Slightly soluble in water.[1]	Very slightly soluble in water, ether, acetone, and benzene; slightly soluble in methanol.[1]
CAS Number	24237-54-5	25913-34-2

Synthesis of Tinoridine Hydrochloride

The synthesis of Tinoridine's core structure, a polysubstituted 2-aminothiophene, is achieved through the Gewald reaction. This multicomponent reaction involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.

Experimental Protocol: Synthesis of Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (Tinoridine Free Base)

This protocol is based on established Gewald reaction methodologies for similar structures.

Materials:

- 1-Benzylpiperidin-4-one (1.0 equivalent)
- Ethyl cyanoacetate (1.0 equivalent)
- Powdered sulfur (1.2 equivalents)
- Triethylamine (catalytic amount)

- Dimethylformamide (DMF)
- Ethanol
- Crushed ice
- Deionized water

Procedure:

- To a solution of 1-benzylpiperidin-4-one (10 mmol, 1.80 ml) and ethyl 2-cyanoacetate (10 mmol, 1.06 ml) in dimethylformamide (6 ml), add powdered sulfur (12 mmol, 0.38 g).[\[2\]](#)
- To this stirring mixture, add triethylamine (1.20 ml) dropwise.[\[2\]](#)
- Monitor the reaction progress using thin-layer chromatography (TLC).[\[2\]](#)
- Upon completion of the reaction, filter the mixture with charcoal and pour it into crushed ice.
[\[2\]](#)
- Collect the resulting crystalline precipitate by filtration and wash with water.[\[2\]](#)
- Purify the crude product by recrystallization from ethanol to yield ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate.[\[2\]](#)

Experimental Protocol: Preparation of Tinoridine Hydrochloride

The free base of Tinoridine is converted to its hydrochloride salt to improve its stability and suitability for pharmaceutical formulations.

Materials:

- Tinoridine (free base)
- Anhydrous ethanol
- Concentrated hydrochloric acid or hydrogen chloride gas

Procedure:

- Dissolve the purified Tinoridine free base in anhydrous ethanol.
- Slowly add a stoichiometric amount of concentrated hydrochloric acid or bubble hydrogen chloride gas through the solution while stirring.
- Cool the solution to induce precipitation of **Tinoridine Hydrochloride**.
- Collect the precipitate by filtration, wash with a small amount of cold anhydrous ethanol, and dry under vacuum.

Mechanism of Action

Tinoridine Hydrochloride exerts its anti-inflammatory, analgesic, and antipyretic effects through a multi-faceted mechanism of action.

Cyclooxygenase (COX) Inhibition

The primary mechanism of action of Tinoridine is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.^{[2][3]} These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.^[3] By inhibiting COX enzymes, Tinoridine reduces the production of these pro-inflammatory prostaglandins.^[3]

Radical Scavenging and Antiperoxidative Activity

Tinoridine has demonstrated potent radical scavenging and antiperoxidative properties.^[4] It can reduce stable free radicals and inhibit lipid peroxidation, which contributes to its anti-inflammatory effects by protecting tissues from oxidative damage.^[4]

Inhibition of Ferroptosis

Recent studies have identified a novel mechanism of action for Tinoridine: the inhibition of ferroptosis. Ferroptosis is a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. Tinoridine has been shown to activate the Nrf2 signaling pathway, which upregulates the expression of antioxidant proteins, thereby protecting cells from ferroptosis.

Biological Activity and Pharmacokinetics

Anti-inflammatory Activity

The anti-inflammatory activity of Tinoridine has been evaluated in preclinical models. A standard model for assessing NSAIDs is the carrageenan-induced paw edema model in rats.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

- **Animals:** Male Wistar rats are typically used.
- **Procedure:** A subcutaneous injection of carrageenan is administered into the plantar surface of the rat's hind paw to induce localized inflammation and edema.
- **Treatment:** **Tinoridine Hydrochloride** is administered orally at various doses prior to the carrageenan injection.
- **Measurement:** The volume of the paw is measured at specific time points after carrageenan injection using a plethysmometer.
- **Analysis:** The percentage inhibition of edema is calculated by comparing the paw volume in the drug-treated groups to the vehicle-treated control group.

Pharmacokinetics

Pharmacokinetic studies of Tinoridine have been conducted in healthy human subjects.

Parameter	Value	Reference
Plasma Half-life ($t_{1/2}$)	~8.2 hours	[5]
Clearance	High total body clearance	[5]
Metabolism	Suggestion of a first-pass effect	[5]
Excretion	Low renal clearance	[5]

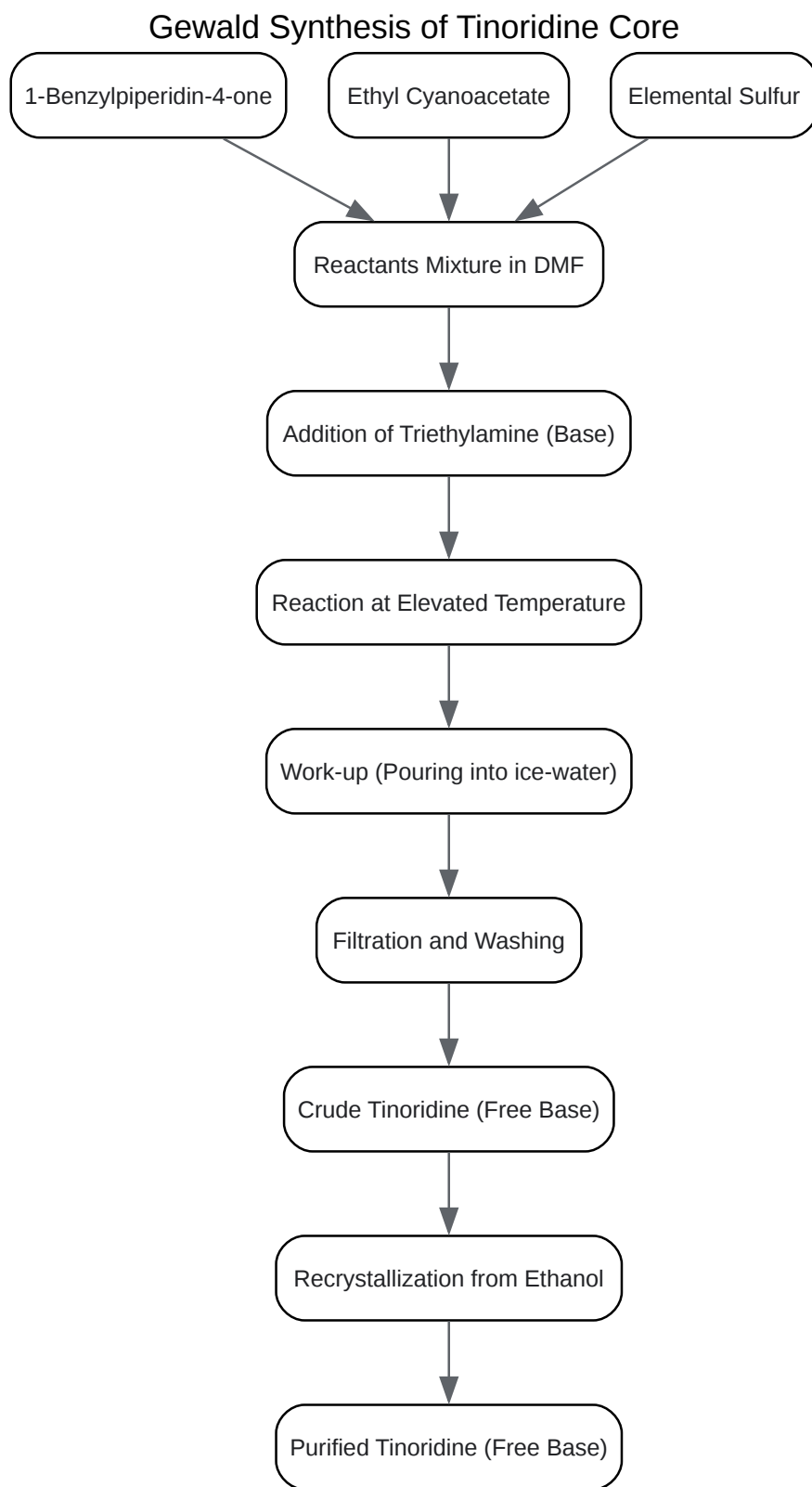
A study in patients with renal failure indicated that the pharmacokinetic parameters of Tinoridine were not significantly affected by renal impairment.[5]

Acute Toxicity

Species	Route of Administration	LD ₅₀	Reference
Mice	Oral	5400 mg/kg (free base)	[1]
Rats	Oral	>10200 mg/kg (free base)	[1]
Mice	Intraperitoneal	1600 mg/kg (free base)	[1]
Rats	Intraperitoneal	1250 mg/kg (free base)	[1]
Mice	Oral	1601 mg/kg (hydrochloride)	[1]

Signaling Pathways and Experimental Workflows

Gewald Reaction Workflow

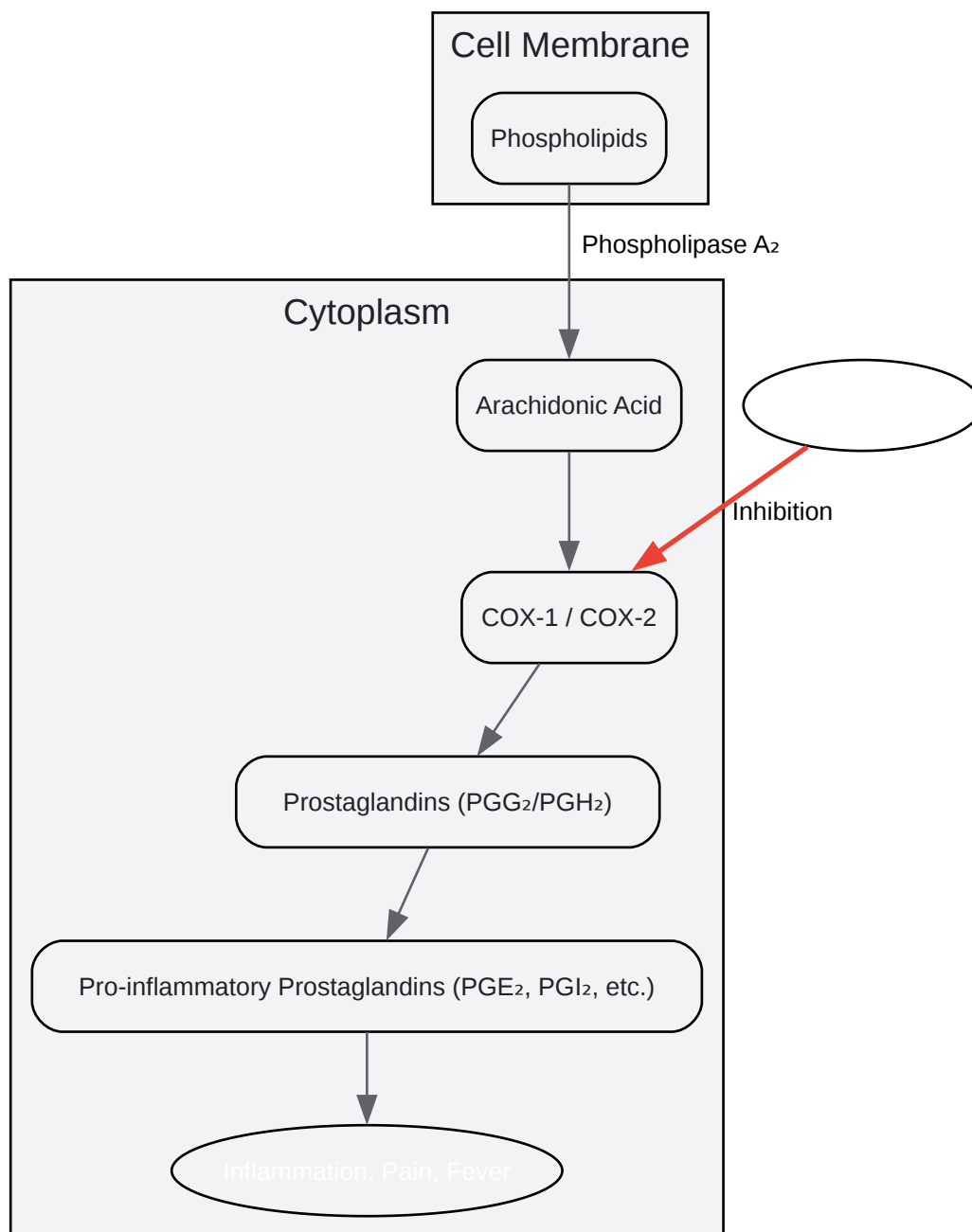


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Caption: Workflow for the synthesis of the Tinoridine core structure via the Gewald reaction.

COX Inhibition Signaling Pathway

Mechanism of COX Inhibition by Tinoridine



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Caption: Signaling pathway of COX inhibition by **Tinoridine Hydrochloride**.

Conclusion

Tinoridine Hydrochloride is a thienopyridine-based NSAID with a well-established synthetic route via the Gewald reaction. Its multifaceted mechanism of action, involving COX inhibition, antioxidant effects, and the novel inhibition of ferroptosis through the Nrf2 pathway, makes it an interesting compound for further investigation. The provided data and experimental protocols offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of Tinoridine and its derivatives.

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